5-(Furan-2-yl)pyrimidine-2,4-diol
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Overview
Description
5-(Furan-2-yl)pyrimidine-2,4-diol is a heterocyclic compound that contains both furan and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 5-(2-Furyl)uracil, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting TS, 5-(2-Furyl)uracil disrupts DNA synthesis, which is vital for cell replication and survival .
Mode of Action
5-(2-Furyl)uracil interferes with DNA synthesis by binding to its target, TS, and the folate cofactor, N5–10-methylenetetrahydrofolate, forming a covalently bound ternary complex . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis .
Biochemical Pathways
The disruption of DNA synthesis by 5-(2-Furyl)uracil leads to imbalances in the deoxynucleotide pools, particularly the dATP/dTTP ratio . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the inhibition of TS results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .
Pharmacokinetics
The bioavailability of 5-(2-Furyl)uracil ranges from 28 to 100% . It is metabolized intracellularly and in the liver, primarily through CYP-mediated pathways . The elimination half-life is approximately 16 minutes, and it is excreted through the kidneys . These properties impact the compound’s bioavailability and determine the frequency of administration required for effective treatment .
Result of Action
The result of 5-(2-Furyl)uracil’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This damage inhibits cell replication, leading to cell death . This makes 5-(2-Furyl)uracil effective in the treatment of various cancers, including colorectal, breast, and head and neck cancers .
Action Environment
The action, efficacy, and stability of 5-(2-Furyl)uracil can be influenced by various environmental factors. For instance, the oral absorption of 5-(2-Furyl)uracil is incomplete, leading to a short biological half-life and an obvious peak-valley phenomenon . This necessitates frequent administration and can lead to severe side effects . Therefore, strategies to modulate the pharmacokinetic properties of 5-(2-Furyl)uracil, such as cocrystallization techniques, are being explored to improve its oral absorption, avoid the in vivo peak-valley effect, and reduce side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-(Furan-2-yl)pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino
Uniqueness
5-(Furan-2-yl)pyrimidine-2,4-diol is unique due to its combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCOODRJVHNWFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356046 |
Source
|
Record name | ZINC00334454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55625-98-4 |
Source
|
Record name | ZINC00334454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the antiviral potential of 5-(furan-2-yl)-1H-pyrimidine-2,4-dione derivatives?
A1: Research indicates that incorporating a 5-(furan-2-yl) moiety into uracil nucleosides can confer antiviral activity. Specifically, 5-(5-heptylfur-2-yl)-2′-deoxyuridine (10) and its 3′,5′-di-O-acetyl-protected derivative displayed activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV) []. Furthermore, 5-(furan-2-yl) derivatives of 2′-deoxyuridine and arabino-uridine inhibited herpes simplex virus (HSV) TK+ strains []. This suggests that these compounds could be promising candidates for further development as antiviral agents.
Q2: How does the length of the alkyl chain on the furan ring influence the antiviral activity?
A2: The study observed a difference in activity between compounds with varying alkyl chain lengths on the furan ring. While 5-(furan-2-yl) derivatives showed activity against HSV, the 5-(5-heptylfur-2-yl) derivative (10) displayed activity against VZV and CMV []. This suggests that a longer alkyl chain might contribute to broader antiviral activity or enhanced potency against specific viruses. Further research is needed to elucidate the structure-activity relationship and the underlying mechanisms behind this observation.
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